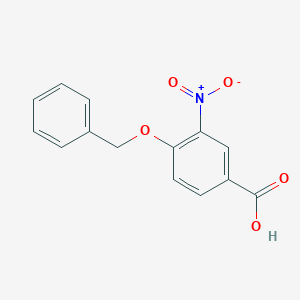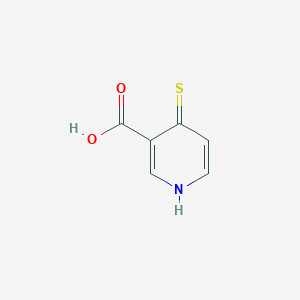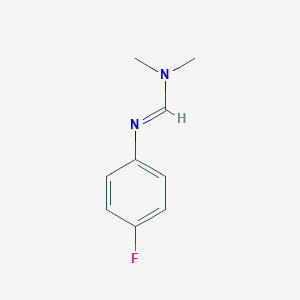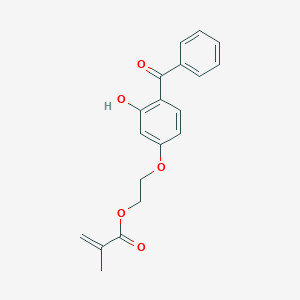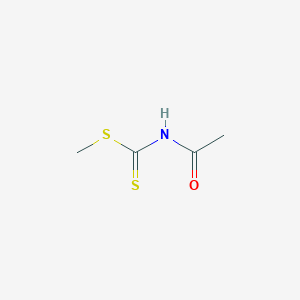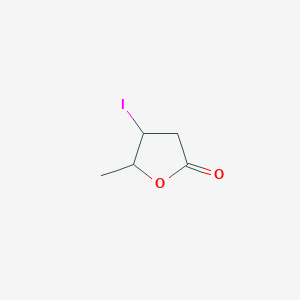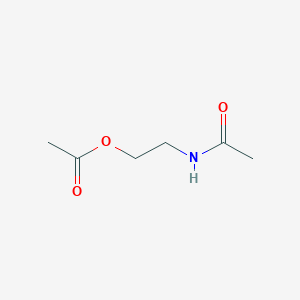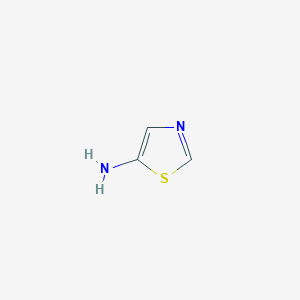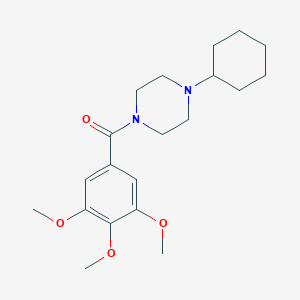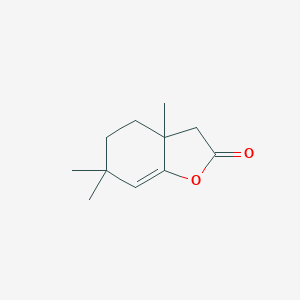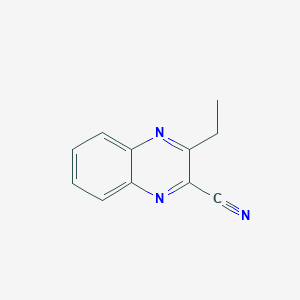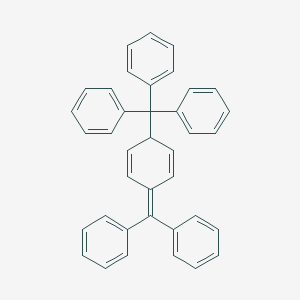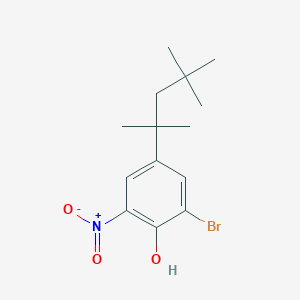
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as bronopol, is a white crystalline powder that is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. Bronopol is a halogenated phenol that has been shown to have antimicrobial properties, making it an effective preservative in many different applications.
Wirkmechanismus
Bronopol acts as a bacteriostatic agent, meaning it inhibits the growth of microorganisms. It does this by disrupting the cell membrane of the microorganism, leading to leakage of the cell contents and ultimately cell death. Bronopol has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.
Biochemische Und Physiologische Effekte
Bronopol has been shown to have low toxicity in humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have some potential for skin irritation and sensitization, particularly in individuals with sensitive skin.
Vorteile Und Einschränkungen Für Laborexperimente
Bronopol is a widely used preservative in lab experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can interfere with some assays, particularly those that rely on bacterial growth. In addition, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol can be sensitive to pH and temperature changes, which can affect its efficacy as a preservative.
Zukünftige Richtungen
There are several potential future directions for research on 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in the field of water treatment. Finally, there is a need for further research on the potential health effects of 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol, particularly in individuals with sensitive skin.
Synthesemethoden
Bronopol can be synthesized through a reaction between 2-bromo-4-nitrophenol and 1,1,3,3-tetramethylbutylamine in the presence of a base. The reaction takes place in an organic solvent, typically toluene or xylene, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol.
Wissenschaftliche Forschungsanwendungen
Bronopol has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various industries. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. In addition to its use as a preservative, 2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol has also been studied for its potential as a biocide in water treatment applications.
Eigenschaften
CAS-Nummer |
17199-22-3 |
|---|---|
Produktname |
2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenol |
Molekularformel |
C14H20BrNO3 |
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
2-bromo-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
InChI-Schlüssel |
RBDIWJZVNYIEMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |
Andere CAS-Nummern |
17199-22-3 |
Synonyme |
2-BROMO-6-NITRO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



